6-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(4-methoxy-3-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-10(3-6-13(9)16-2)12-5-4-11(15)8-14-12/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSGCLMEUHDMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692554 | |
| Record name | 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-26-0 | |
| Record name | 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of o-Cresyl Methyl Ether
The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the 4-methoxy-3-methylphenyl moiety. In a representative procedure, o-cresyl methyl ether undergoes acylation with succinic anhydride in the presence of Lewis acids such as AlCl₃. This generates a γ-keto acid intermediate, which is subsequently cyclized with hydrazine hydrate to form 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone.
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Anhydrous dichloromethane or toluene
-
Catalyst: AlCl₃ (1.2 equiv)
The γ-keto acid intermediate’s purity critically influences cyclization efficiency, necessitating rigorous purification via recrystallization or column chromatography.
Dehydrogenation to Aromatic Pyridazinones
Dehydrogenation of dihydropyridazinones using bromine in acetic acid introduces aromaticity, yielding 6-(4-methoxy-3-methylphenyl)pyridazin-3(2H)-one. While effective, this method requires careful control of bromine stoichiometry to avoid over-bromination.
Optimization Insight:
Suzuki-Miyaura Cross-Coupling for Pyridine Ring Functionalization
Boronic Acid Intermediate Synthesis
The pyridin-3-ol segment is often introduced via Suzuki-Miyaura cross-coupling. For instance, 5-chloro-6-(3-tolyl)pyridine-3-boronic acid serves as a key intermediate, synthesized through palladium-catalyzed borylation of 3-bromo-2-methoxy-5-nitropyridine.
Critical Parameters:
Coupling with Aryl Halides
Coupling the boronic acid with 4-methoxy-3-methylphenyl halides under Suzuki conditions installs the aryl group at the pyridine’s 6-position. Microwave-assisted reactions reduce reaction times from 12 hours to 30 minutes while maintaining yields >90%.
Representative Protocol:
| Component | Quantity |
|---|---|
| Boronic acid | 1.2 equiv |
| Aryl bromide | 1.0 equiv |
| Pd(PPh₃)₄ | 3 mol% |
| Temperature | 100°C |
| Yield | 88–94% |
Nitro Group Reduction and Hydroxylation Pathways
Catalytic Hydrogenation of Nitropyridines
Reduction of 5-nitro-6-(4-methoxy-3-methylphenyl)pyridine using Rh/C under hydrogen atmosphere produces the corresponding amine, which is oxidized to the hydroxyl group via MnO₂.
Stepwise Yields:
Hydroxylamine Intermediate Isolation
Alternative routes employ hydroxylamine intermediates generated via hydrazine reduction. For example, 3-bromo-2-methoxy-5-nitropyridine treated with hydrazine monohydrate yields N-(6-bromopyridin-3-yl)hydroxylamine, which is acetylated and hydrolyzed to the final product.
Key Observations:
Multi-Step Synthesis via Brominated Intermediates
Bromination of Methoxypyridine Derivatives
Bromination of 6-(4-methoxy-3-methylphenyl)-2-methoxypyridine at the 3-position employs N-bromosuccinimide (NBS) in CCl₄. Subsequent hydrolysis with H₂SO₄ yields the hydroxyl group.
Optimized Bromination Conditions:
Acid-Catalyzed Demethylation
Methyl ether cleavage using HBr in acetic acid selectively generates the pyridin-3-ol without affecting the methoxy group on the phenyl ring.
Demethylation Protocol:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-3-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
6-(4-Methoxy-3-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Pyridin-3-ol Derivatives and Their Properties
Key Observations:
Substituent Size and Solubility: Bulky substituents like 3-methoxyphenoxy (217.22 g/mol) reduce solubility compared to smaller groups (e.g., methyl, hydroxymethyl) . Hydroxymethyl groups enhance polarity, improving aqueous solubility relative to ethoxymethyl or ethyl chains .
Electron-withdrawing groups (e.g., fluorine in fluorophenoxy derivatives) may alter redox properties or metabolic stability .
Biological Activity :
- 6-Methylpyridin-3-ol demonstrates antistroke activity, likely due to its ability to modulate oxidative stress pathways .
- Ethyl and propyl chains at the 6-position improve "resurrection" trends in biochemical assays, suggesting chain length influences target engagement .
Functional Group Modifications
Methoxy vs. Hydroxy Groups
Q & A
Basic: What synthetic methodologies are recommended for 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves Suzuki-Miyaura cross-coupling to attach the methoxy-methylphenyl group to the pyridine core. Key steps include:
- Starting Materials : Use 3-hydroxypyridine derivatives and 4-methoxy-3-methylphenyl boronic acid.
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in a tetrahydrofuran/water mixture at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Optimization : Yield improves with degassed solvents, controlled pH (7–9), and slow addition of boronic acid to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate stability .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between pyridine and phenyl rings (e.g., 15–30°) .
- IR Spectroscopy : Detects hydroxyl (3200–3400 cm⁻¹) and methoxy (∼1250 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) .
Advanced: How does the 4-methoxy-3-methylphenyl substituent influence binding affinity compared to halogenated analogs?
The methoxy group enhances hydrogen bonding with target proteins (e.g., kinase active sites), while the methyl group improves hydrophobic interactions . Compared to halogenated analogs (e.g., 6-(3-chloro-4-methylphenyl)pyridin-3-ol):
- Binding Affinity : Methoxy groups increase selectivity for polar pockets (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for chloro analogs) .
- Solubility : Methoxy improves aqueous solubility (logP = 1.8 vs. 2.5 for chloro), critical for pharmacokinetics .
- Validation : Competitive inhibition assays (IC₅₀) and molecular docking (AutoDock Vina) quantify differences .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables .
- Structural Validation : Confirm compound purity via HPLC (>98%) and co-crystallization with target proteins to verify binding modes .
- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on studies with rigorous controls (e.g., IC₅₀ values ± SEM) .
Advanced: What computational models predict the reactivity and stability of this compound under physiological conditions?
- DFT Calculations : Gaussian 09 predicts frontier molecular orbitals (HOMO-LUMO gap ∼4.5 eV), indicating stability under acidic conditions .
- Molecular Dynamics (MD) : GROMACS simulates hydration shells, showing methoxy groups reduce aggregation in aqueous media .
- pKa Prediction : ChemAxon software estimates phenolic -OH pKa ≈ 8.2, suggesting protonation state changes in lysosomal environments .
Basic: How can thermal stability and decomposition pathways of this compound be analyzed experimentally?
- Thermogravimetric Analysis (TGA) : Heating at 10°C/min under N₂ reveals decomposition onset at ∼220°C .
- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180–200°C correlate with melting points .
- GC-MS : Identifies volatile decomposition products (e.g., CO₂, methylphenol) .
Advanced: What role does the methoxy group play in modulating solubility and membrane permeability?
- Solubility : Methoxy increases water solubility by ∼20% compared to methyl or chloro groups (logS = −2.1 vs. −2.8) .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) shows methoxy enhances Caco-2 permeability (Pe = 12 × 10⁻⁶ cm/s) due to hydrogen bonding with phospholipids .
- Pharmacokinetics : Methoxy reduces plasma protein binding (85% vs. 92% for chloro), improving bioavailability .
Basic: What analytical methods quantify trace impurities in synthesized batches of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
